5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide
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Overview
Description
The compound “5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide” is also known as ML381 or VU0488130 . It is a novel M5-orthosteric antagonist possessing a high degree of muscarinic subtype selectivity . The chemical formula of this compound is C21H21N3O4 .
Molecular Structure Analysis
The IUPAC name of the compound is 5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide . The InChi Key is JMYDHMCYZKRDPD-AWEZNQCLSA-N . The exact mass of the compound is 379.15 and the molecular weight is 379.420 .Physical And Chemical Properties Analysis
The compound appears as a solid powder . It is soluble in DMSO . The compound should be stored in dry, dark conditions at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .Scientific Research Applications
Inhibitory activity on blood platelet aggregation: Methyl 5-substituted oxazole-4-carboxylates, related to the specified compound, have shown inhibitory activity on blood platelet aggregation, comparable to that of aspirin in certain cases (Ozaki et al., 1983).
Synthesis of antimicrobial and antifungal agents: Novel derivatives of 6-oxo-pyridine-3-carboxamide, structurally similar to the compound , have been synthesized and evaluated as potent antibacterial and antifungal agents (El-Sehrawi et al., 2015).
Development of anti-inflammatory agents: Research into molecules such as methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, which shares structural characteristics with the specified compound, aims to develop novel anti-inflammatory agents (Moloney, 2001).
Evaluation as CO2 reduction catalysts: Rhenium tricarbonyl complexes, including those with ligands containing a pyridine moiety bound to an oxazoline ring, have been synthesized and shown to catalyze the electrochemical reduction of CO2 (Nganga et al., 2017).
Anticancer and anti-5-lipoxygenase activities: Pyrazolopyrimidines derivatives, structurally related to the compound , have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).
Safety And Hazards
properties
IUPAC Name |
5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14(19-9-4-5-10-22-19)24(3)21(26)20-12-18(28-23-20)13-27-17-8-6-7-16(11-17)15(2)25/h4-12,14H,13H2,1-3H3/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYDHMCYZKRDPD-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N(C)C(=O)C2=NOC(=C2)COC3=CC=CC(=C3)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=N1)N(C)C(=O)C2=NOC(=C2)COC3=CC=CC(=C3)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide |
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